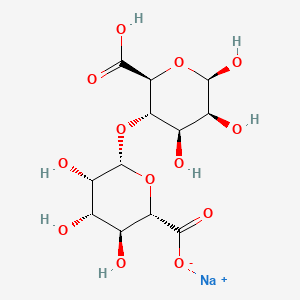

D-Dimannuronic acid sodium

Description

Context within Natural Oligosaccharides and Polysaccharide Components

D-Dimannuronic acid is an oligosaccharide, specifically a disaccharide, derived from the natural polysaccharide alginate. allinno.com Alginates are linear, unbranched anionic polysaccharides found abundantly in the cell walls and intercellular matrix of brown seaweeds (Phaeophyceae). nih.govnih.govmdpi.com They are also produced by some bacteria, such as Azotobacter vinelandii and Pseudomonas aeruginosa. nih.govnih.gov

The structure of alginate is that of a block copolymer, composed of two different monomer units: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.govnih.gov These monomers are linked by β(1,4)-glycosidic bonds and are arranged in blocks of varying composition: nih.govmdpi.combibliotekanauki.pl

Homopolymeric blocks of consecutive β-D-mannuronic acid residues (Poly-M blocks).

Homopolymeric blocks of consecutive α-L-guluronic acid residues (Poly-G blocks).

Heteropolymeric blocks of alternating M and G residues (MG blocks).

D-Dimannuronic acid represents the simplest repeating structural unit of the polymannuronic acid (Poly-M) blocks. nih.gov The enzymatic or chemical degradation of alginate yields a range of alginate oligosaccharides (AOSs), including D-Dimannuronic acid, which are subjects of intense research for their potential biological activities. nih.govresearchgate.net

| Property | D-Dimannuronic Acid | D-Dimannuronic Acid Disodium (B8443419) Salt |

|---|---|---|

| CAS Number | 34044-53-6 | 34044-53-6 |

| Molecular Formula | C12H18O13 | C12H16Na2O13 |

| Molecular Weight | 370.26 g/mol | 414.22 g/mol |

This table provides key chemical identification and property data for D-Dimannuronic acid and its more commonly used disodium salt form. The data is compiled from various chemical suppliers and databases. bibliotekanauki.plwiley-vch.demdpi.compharmacompass.com

Historical Perspective of Discovery and Early Characterization

The history of D-Dimannuronic acid is intrinsically linked to the discovery and study of its parent polymer, alginate.

1881: The British chemist E. C. C. Stanford first described and patented the extraction of a substance he named "algic acid" from brown algae. bibliotekanauki.plwiley-vch.de

1926-1932: Several independent research groups discovered that uronic acid was a primary component of alginic acid. wiley-vch.de Notably, Nelson and Cretcher, as well as Bird and Haas, identified D-mannuronic acid as the constituent uronic acid in the hydrolysate of alginate. wiley-vch.de For a time, it was believed to be the sole component.

Post-1955: Fischer and Dörfel identified L-guluronic acid as the second major component of alginate, fundamentally changing the understanding of its structure. nih.gov

Later Studies: Subsequent research involving fractional precipitation and partial acid hydrolysis revealed that alginate is not a random copolymer but is composed of the distinct Poly-M, Poly-G, and MG blocks. nih.govbibliotekanauki.pl This discovery was crucial for understanding the structure-function relationships of alginates and provided the context for studying specific oligomers like D-Dimannuronic acid, which could be isolated from the Poly-M blocks.

Overview of Contemporary Academic Research Trajectories

Modern research into D-Dimannuronic acid and its parent polymer, polymannuronic acid (PM), is focused on leveraging their specific structures for biomedical and biotechnological applications.

One major area of research involves the enzymatic degradation of alginate using enzymes called alginate lyases to produce well-defined alginate oligosaccharides (AOSs), including D-Dimannuronic acid. nih.govmdpi.com These enzymes can be specific for Poly-M or Poly-G blocks, allowing for the targeted production of specific oligosaccharides. mdpi.com The resulting AOSs are studied for a range of bioactivities, as they are more soluble and have higher bioavailability than the parent polymer. mdpi.comnih.gov

Research has also focused on creating derivatives of these oligosaccharides. For instance, D-Dimannuronic acid is a precursor for the synthesis of sulfated polymannuronate (SPMG)-derived oligosaccharides, which have been investigated for their biological activities. bibliotekanauki.plwiley-vch.de Another direction is the chemical synthesis of β-(1→4)-di-D-mannuronic acid neoglycolipids, which are being explored as potential ligands for Toll-like receptors (TLRs) to modulate immune responses. researchgate.net This builds on findings that the monomer, D-mannuronic acid, may act as a blocker of TLR2 and TLR4 signaling pathways. nih.gov

Furthermore, studies on polymannuronic acid (PM) have shown it possesses a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities, which are often more potent than those of the original sodium alginate. nih.gov Pharmacokinetic studies using fluorescently labeled PM are being conducted to understand its absorption, distribution, and mechanism of action in vivo. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17NaO13 |

|---|---|

Molecular Weight |

392.24 g/mol |

IUPAC Name |

sodium (2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C12H18O13.Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;/h1-8,11-17,22H,(H,18,19)(H,20,21);/q;+1/p-1/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+;/m0./s1 |

InChI Key |

KWEWZYQXSGQEFZ-RJCNRZPOSA-M |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of D Dimannuronic Acid

Microbial Production Pathways for Mannuronate Oligosaccharides

The bacterial genera Pseudomonas and Azotobacter are notable producers of alginate, a polysaccharide composed of β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid. nih.govmonash.edu The biosynthesis of alginate in these microorganisms is a complex, multi-step process involving a series of enzymatic reactions.

Enzymatic Formation within Bacterial Alginate Biosynthesis (e.g., Pseudomonas, Azotobacter)

The journey from simple sugars to the activated monomer GDP-mannuronic acid is a critical phase in alginate biosynthesis. nih.gov This process begins with fructose-6-phosphate, which is converted through the actions of several key enzymes. The enzyme phosphomannose isomerase/GDP-mannose pyrophosphorylase, encoded by the algA gene, along with phosphomannomutase (algC) and GDP-mannose dehydrogenase (algD), catalyze the irreversible reaction that commits the carbon flux towards alginate synthesis. nih.gov

The activated monomer, GDP-mannuronic acid, is then polymerized by the Alg8-Alg44 inner membrane complex. nih.gov This complex facilitates the formation of the polymannuronic acid chain, which is subsequently transported across the inner membrane into the periplasmic space. nih.govresearchgate.net

Role of Epimerases and Polymerases in Alginate Structure Elucidation

Once in the periplasm, the newly synthesized polymannuronic acid undergoes modification by a suite of enzymes that determine the final structure and properties of the alginate. researchgate.net Mannuronan C-5 epimerases, such as AlgG, play a crucial role in converting some of the β-D-mannuronic acid residues into α-L-guluronic acid residues. nih.gov This epimerization is a key determinant of the alginate's physical properties, such as gel strength and flexibility. nih.gov

The bacterium Azotobacter vinelandii is known to encode a family of seven secreted, calcium-dependent mannuronan C-5 epimerases (AlgE1–AlgE7). nih.gov These enzymes are composed of two types of structural modules: A-modules, which house the catalytic site, and R-modules, which influence activity through substrate and calcium binding. nih.gov The different combinations and actions of these epimerases allow the bacterium to produce alginates with varying block structures (stretches of M residues, G residues, or alternating MG residues), tailoring the polymer for specific functions. nih.govresearchgate.net In addition to epimerization, bacterial alginates can be O-acetylated at the O-2 and/or O-3 positions of the mannuronic acid residues, a modification that protects the polymer from further epimerization and enzymatic degradation. nih.gov

Algal Origin and Extractive Methodologies for Oligosaccharide Isolation

Brown seaweeds (Phaeophyceae) are the primary commercial source of alginate, where it serves as a major structural component of the cell walls, constituting up to 40% of the cell's dry weight. elsevier.esmdpi.com Species such as Laminaria, Macrocystis, and Ascophyllum are commonly harvested for alginate extraction. mdpi.com

The extraction of alginate from brown algae is a multi-step process. mdpi.com Traditional methods involve an initial pre-treatment of the seaweed biomass, which is then washed and treated with an alkali solution, typically sodium carbonate, to convert the insoluble alginate salts into a soluble form. mdpi.com More recent and "greener" extraction techniques aim to improve yield and product quality while minimizing environmental impact. researchgate.net

Once extracted, the polysaccharide can be broken down into smaller oligosaccharides through various hydrolysis methods, including acid, alkali, and enzymatic hydrolysis. nih.gov Enzymatic hydrolysis, utilizing alginate lyases, is often preferred due to its high specificity and mild reaction conditions, which can be optimized to produce oligosaccharides of a desired composition. nih.govresearchgate.net

Genetic and Molecular Regulation of Biosynthetic Processes

The biosynthesis of alginate is a highly regulated process, ensuring that this energy-intensive polymer is produced only when needed. frontiersin.org In both Pseudomonas aeruginosa and Azotobacter vinelandii, the genes involved in alginate biosynthesis are primarily located in a single operon, with the algD gene at the beginning. nih.govnih.gov The expression of algD, which encodes the key enzyme GDP-mannose dehydrogenase, is a critical control point in the biosynthetic pathway. nih.govfrontiersin.org

The transcriptional regulation of the alg operon is complex, involving multiple promoters and regulatory proteins. frontiersin.orgnih.gov In A. vinelandii, the expression of algD is controlled by three promoters, which are recognized by sigma factors such as RpoS (the stationary phase sigma factor) and AlgU (the stress response sigma factor). nih.gov The regulatory network also involves the secondary messenger c-di-GMP, which binds to the Alg44 co-polymerase to activate the polymerase complex. nih.govresearchgate.net This intricate regulatory system links alginate production to various cellular signals, including oxidative stress and oxygen availability. frontiersin.org

Comparative Analysis of Natural Sources and Their Alginate Compositions

The composition and structure of alginate vary significantly depending on its natural source, which in turn affects its physical and chemical properties. nih.govnih.gov Alginates from different species of brown algae exhibit a wide range of M/G ratios (the ratio of mannuronic to guluronic acid). mdpi.comnih.gov For example, alginate from Sargassum can have an M/G ratio between 0.8 and 1.5, while that from Laminaria is around 2.26. nih.gov This ratio can also vary within the same species depending on the season and the specific part of the plant from which it is extracted. nih.govtandfonline.com

Bacterial alginates also show diversity in their composition. Azotobacter species typically produce a stiffer alginate with a higher concentration of G residues, which is important for the formation of desiccation-resistant cysts. monash.edu In contrast, mucoid strains of P. aeruginosa often secrete copious amounts of a more flexible alginate to aid in biofilm formation. nih.govmonash.edu A key difference between algal and bacterial alginates is the O-acetylation of mannuronic acid residues in the latter, which is absent in alginates derived from seaweed. nih.gov

The following table provides a comparative overview of alginate compositions from various natural sources:

| Source Organism | Predominant Monomer Block Structure | M/G Ratio | Key Characteristics |

| Laminaria hyperborea (stem) | High G-block | ~0.45 | Forms strong, brittle gels |

| Laminaria digitata | High M-block | ~1.6 | Forms elastic, weaker gels |

| Macrocystis pyrifera | Alternating MG-blocks | ~1.5 | |

| Ascophyllum nodosum | High G-block | ~0.8 | |

| Azotobacter vinelandii | High G-block | Varies | O-acetylated; important for cyst formation |

| Pseudomonas aeruginosa | High M-block | Varies | O-acetylated; important for biofilm formation |

This table presents generalized data, and specific values can vary based on environmental conditions and extraction methods.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of oligosaccharides like D-Dimannuronic acid in solution. glycoforum.gr.jp It provides data on the chemical environment of individual atoms, their connectivity through chemical bonds, and their proximity in space.

The primary structure of an oligosaccharide is defined by the sequence of its monosaccharide units and the specific linkages connecting them. nih.gov High-resolution ¹H and ¹³C NMR spectroscopy is instrumental in determining these features for D-Dimannuronic acid oligomers. The chemical shifts of anomeric protons (H-1) and carbons (C-1) are particularly sensitive to the configuration (α or β) and the linkage position. researchgate.netnih.gov In alginates, which are composed of mannuronic and guluronic acids, the diequatorial β-(1→4) linkage in polymannuronate blocks results in a distinct flat ribbon-like structure. slu.se

The assignment process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings within a single sugar residue, while experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons. chemrxiv.org To establish the connection across the glycosidic bond, long-range heteronuclear experiments like HMBC (Heteronuclear Multiple Bond Correlation) are used, which detect correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue involved in the linkage. researchgate.net

Table 1: Representative NMR Chemical Shifts for β-D-Mannuronic Acid Residues in an Oligomer

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.6-4.9 | ~100-103 |

| H-2 | ~3.6-3.8 | ~68-70 |

| H-3 | ~3.8-4.0 | ~72-74 |

| H-4 | ~3.9-4.1 | ~78-80 |

| H-5 | ~4.2-4.4 | ~75-77 |

| C-6 | - | ~175-178 |

While individual sugar rings are relatively rigid, the conformation of oligosaccharides is primarily defined by the torsion angles (Φ and Ψ) around the glycosidic linkages. glycoforum.gr.jp Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for probing these conformations. chemrxiv.orgscispace.com These experiments detect spatial proximities between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. scispace.comyoutube.com

For D-Dimannuronic acid, cross-peaks observed in a NOESY or ROESY spectrum between the anomeric proton (H-1) of one residue and protons on the adjacent residue (e.g., H-4) provide direct evidence of their spatial proximity. researchgate.net The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. By measuring these intensities, key inter-proton distances can be estimated. chemrxiv.org This distance information serves as a crucial restraint for building three-dimensional models and performing molecular dynamics simulations to define the preferred solution conformation of the molecule. glycoforum.gr.jp For small to medium-sized molecules like oligosaccharides, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur in NOESY experiments. scispace.com

Mass Spectrometry for Oligosaccharide Sequencing and Linkage Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and sequence of oligosaccharides. nih.govslu.se For acidic compounds like D-Dimannuronic acid, analysis is typically performed in negative-ion mode. nih.govacs.org

Tandem mass spectrometry (MS/MS) is a powerful method for sequencing oligosaccharides. scienceopen.com In an MS/MS experiment, a specific parent ion (e.g., the molecular ion of a D-Dimannuronic acid oligomer) is selected and then fragmented by collision-induced dissociation (CID) or other activation methods. nih.govnih.govspringernature.com The resulting fragment ions provide structural information.

The fragmentation of oligosaccharides predominantly occurs at the glycosidic bonds. scienceopen.comresearchgate.net According to the established nomenclature, cleavages on either side of the glycosidic oxygen atom produce pairs of fragment ions. Cleavages that retain the charge on the non-reducing end are labeled A, B, and C, while those retaining the charge on the reducing end are labeled X, Y, and Z. nih.govacs.org In the negative-ion mode MS/MS spectra of alginate oligosaccharides, including those made of D-Dimannuronic acid, the product-ion spectra are typically dominated by intense B, C, Y, and Z-type ions. nih.govacs.org The masses of these fragments allow for the reconstruction of the monosaccharide sequence. nih.gov

Table 2: Common Glycosidic Bond Cleavages in Negative-Ion MS/MS of Oligosaccharides

| Cleavage Type | Retained Charge | Description |

| B / Y ions | Non-reducing / Reducing | Cleavage of the C-O bond of the glycosidic linkage. |

| C / Z ions | Non-reducing / Reducing | Cleavage of the O-C bond of the glycosidic linkage, adjacent to the anomeric carbon. |

| A / X ions | Non-reducing / Reducing | Cross-ring cleavage, providing linkage position information. |

This table is based on standard fragmentation patterns described in the provided sources. nih.govacs.orgscienceopen.com

Both ESI-MS and MALDI-TOF-MS are widely used ionization techniques for analyzing oligosaccharides. nih.govresearchgate.net

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for coupling with liquid chromatography (LC). sci-hub.se This LC-ESI-MS setup allows for the separation of complex oligosaccharide mixtures before their introduction into the mass spectrometer. sci-hub.se ESI typically produces multiply charged ions, which is useful for analyzing high-mass molecules on instruments with a limited mass-to-charge (m/z) range. sci-hub.se For sequencing D-Dimannuronic acid oligomers, negative-ion ESI-MS/MS is highly effective. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) is another soft ionization technique known for its high sensitivity and speed. slu.se In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of intact analyte molecules, typically as singly charged species. slu.se MALDI-TOF-MS is excellent for determining the molecular weight distribution of oligosaccharide mixtures, such as the products from the enzymatic degradation of alginate. nih.gov It can rapidly confirm the degree of polymerization (DP) of various fragments produced. nih.gov

X-ray Crystallography of D-Dimannuronic Acid-Containing Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining single crystals of oligosaccharides can be challenging, the formation of co-crystals can facilitate this process. humanjournals.com A pharmaceutical co-crystal is a crystalline structure composed of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer in a specific stoichiometric ratio. humanjournals.com This approach can be used to improve the physicochemical properties of the API. researchgate.netnih.gov

The application of X-ray diffraction to a D-Dimannuronic acid-containing co-crystal would provide unambiguous data on bond lengths, bond angles, and the torsional angles of the glycosidic linkage in the solid state. This information is complementary to the solution-state conformational data obtained from NMR. The crystal structure of a mannuronic acid-specific alginate lyase has been solved, revealing details of the enzyme's active site and how it accommodates the poly-mannuronic acid chain, offering indirect insight into the preferred conformation of the substrate. nih.gov

Powder X-ray diffraction (PXRD) is a related technique used to characterize the crystalline nature of a solid sample. mdpi.com It is a vital tool in pharmaceutical science for identifying crystalline phases, detecting polymorphism, and confirming the formation of a new co-crystal, as the diffraction pattern of a co-crystal is unique and different from the patterns of its individual components. researchgate.netmdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Inference

In studies of other oligosaccharides, characteristic CD spectra have been correlated with specific secondary structures. For instance, the shape and sign of the CD bands can suggest the presence of ordered conformations, such as helical structures similar to poly-proline II (PPII) helices, which have been observed in other carbohydrate polymers. The magnitude of the CD signal is also known to often increase with the number of repeating sugar units, suggesting that even a dimer like D-Dimannuronic acid would exhibit a characteristic spectrum, albeit likely weaker than its polymeric counterpart, alginate.

A hypothetical CD analysis of D-Dimannuronic acid would involve dissolving the sodium salt in an appropriate solvent and recording the spectrum, typically in the far-UV region (around 190-250 nm). The resulting spectrum, with its characteristic positive and negative bands, could then be compared with theoretical models or spectra from related, structurally defined oligosaccharides to infer the predominant solution-state conformation.

Computational Modeling and Molecular Dynamics Simulations of D-Dimannuronic Acid Conformation

Computational modeling and molecular dynamics (MD) simulations provide invaluable insights into the conformational landscape of molecules like D-Dimannuronic acid at an atomic level. These methods allow for the exploration of the potential energy surface of the molecule, identifying stable conformations and the dynamics of transitions between them.

The following table summarizes typical parameters that might be used in a molecular dynamics simulation of D-Dimannuronic acid:

| Simulation Parameter | Value/Description |

| Software | GROMACS, AMBER, NAMD, or CHARMM |

| Force Field | GLYCAM, CHARMM36, or similar carbohydrate force field |

| Solvent Model | Explicit water model (e.g., TIP3P, SPC/E) |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 bar |

| Simulation Time | Nanoseconds to microseconds |

| Initial Conformation | Energy-minimized structure |

From these simulations, key conformational states can be identified. For instance, studies on related mannuronic acid derivatives have explored the "normal" 4C1 chair versus an "inverted" 1C4 chair conformation, with the stability being dependent on the chemical environment. The results from MD simulations can be used to generate a Ramachandran-like plot for the glycosidic linkage, illustrating the sterically allowed and energetically favorable conformations. This information is crucial for understanding how D-Dimannuronic acid might interact with other molecules, such as proteins or metal ions.

The following table outlines key findings that could be derived from a conformational analysis of D-Dimannuronic acid:

| Conformational Feature | Description of Findings |

| Pyranose Ring Pucker | Predominantly 4C1 chair conformation for each mannuronic acid residue. |

| Glycosidic Linkage Angles (φ, ψ) | Identification of low-energy regions corresponding to stable conformations of the β-(1→4) linkage. |

| Intramolecular Hydrogen Bonds | Potential for hydrogen bonds between the carboxyl group and hydroxyl groups, influencing conformational stability. |

| Influence of Sodium Ion | The sodium counter-ion may interact with the carboxylate groups, potentially restricting conformational freedom. |

Synthetic Strategies and Chemical Modification

Chemoenzymatic Synthesis of D-Dimannuronic Acid and Oligomers

Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions to produce complex carbohydrates. This approach is particularly valuable for creating oligosaccharides with defined structures that are difficult to obtain through purely chemical or enzymatic methods alone. nih.gov

Utilization of Alginate Lyases for Controlled Degradation

Alginate, a natural polysaccharide composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues, serves as a primary source for obtaining D-dimannuronic acid and its oligomers. medchemexpress.comresearchgate.networktribe.com Alginate lyases are enzymes that cleave the glycosidic bonds within alginate chains via a β-elimination reaction. researchgate.netkkp.go.id This process results in the formation of oligosaccharides with an unsaturated uronic acid at the non-reducing end. researchgate.netsci-hub.se

The specificity of alginate lyases is a key factor in the controlled degradation of alginate. These enzymes can be classified based on their preference for the mannuronic acid blocks (polyM), guluronic acid blocks (polyG), or the alternating MG sequences (polyMG). sci-hub.semdpi.com By selecting lyases with specificities towards polyM blocks, it is possible to selectively degrade these regions and isolate mannuronic acid-rich oligosaccharides. kkp.go.idsci-hub.se

Alginate lyases are further categorized by their mode of action as either endolytic or exolytic. frontiersin.org

Endo-type lyases cleave internal glycosidic bonds, producing a mixture of oligosaccharides of varying lengths. mdpi.com

Exo-type lyases act on the ends of the polymer chain, typically generating monomers or dimers. mdpi.comfrontiersin.org

The controlled use of these enzymes allows for the production of alginate oligosaccharides (AOS) with specific degrees of polymerization. For instance, the thermophilic alginate lyase AlyRm3 has been shown to efficiently degrade alginate into disaccharides and trisaccharides. mdpi.com Similarly, a bifunctional endolytic alginate lyase, Aly35, and its truncated forms have demonstrated the ability to produce a range of unsaturated oligosaccharides from both polymannuronate and polyguluronate. frontiersin.org

The products of enzymatic degradation can be further analyzed and separated to obtain pure D-dimannuronic acid and other oligomannuronates. researchgate.net This enzymatic approach offers a targeted and efficient method for producing these valuable compounds from a renewable marine resource.

Enzymatic Transglycosylation Approaches

Enzymatic transglycosylation is another powerful tool for the synthesis of specific oligosaccharides. This method involves the transfer of a glycosyl moiety from a donor molecule to an acceptor. nih.gov While extensively used for other nucleosides, the application of transglycosylation for the synthesis of D-dimannuronic acid oligomers is an area of ongoing research. nih.govmdpi.com Glycosynthases, which are engineered glycosidases, can be used to ligate activated oligosaccharide donors to acceptor molecules, offering a route to controlled chain elongation. nih.gov This approach has been successfully applied to the synthesis of other complex plant cell wall oligosaccharides. nih.gov

Chemical Synthesis of D-Dimannuronic Acid Oligosaccharides

While enzymatic methods are effective, purely chemical synthesis provides a route to structurally precise and potentially modified oligosaccharides that may not be accessible through biological systems. However, the chemical synthesis of uronic acid-containing oligosaccharides presents significant challenges due to the presence of the carboxylic acid group, which can deactivate the glycosyl donor. rsc.org

Glycosylation Reactions for Defined Oligomer Assembly

The stereoselective formation of the β-(1→4)-glycosidic linkage characteristic of polymannuronic acid is a central challenge in its chemical synthesis. nih.gov The stereochemical outcome of glycosylation reactions is influenced by several factors, including the protecting groups on the donor and acceptor, the promoter system used, and the reaction conditions. frontiersin.orgnih.gov

A significant breakthrough in the synthesis of β-mannuronic acid oligomers came with the discovery of the stereodirecting effect of the C-5 carboxylate ester. rsc.orgresearchgate.net It is proposed that the carboxylate ester prefers an axial orientation in the oxocarbenium ion intermediate, which favors nucleophilic attack from the β-face, leading to the desired 1,2-cis-mannuronate linkage with high stereoselectivity. rsc.orgresearchgate.net This strategy has been successfully employed in the convergent synthesis of a mannuronic acid pentamer. researchgate.net

Various glycosylation protocols have been explored, including the use of thioglycoside donors activated by promoter systems like N-iodosuccinimide/trimethylsilyl trifluoromethanesulfonate (B1224126) (NIS/TMSOTf) or diphenyl sulfoxide/trifluoromethanesulfonic anhydride (B1165640) (Ph₂SO/Tf₂O). nih.govresearchgate.net

Protecting Group Strategies in Oligosaccharide Synthesis

The synthesis of complex oligosaccharides necessitates a sophisticated use of protecting groups to differentiate the numerous hydroxyl groups. nih.gov Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are essential for the stepwise or block synthesis of defined oligomers. nih.gov

In the context of D-dimannuronic acid synthesis, protecting groups serve to:

Temporarily mask hydroxyl groups to direct glycosylation to a specific position.

Influence the reactivity of the glycosyl donor and acceptor.

Control the stereochemical outcome of the glycosylation reaction. nih.gov

Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, silyl (B83357) ethers, and acyl groups like benzoates. nih.gov For instance, the use of a 4,6-O-benzylidene acetal (B89532) on a mannoside donor has been instrumental in diastereoselective β-D-mannosylation protocols. nih.gov The strategic placement and removal of these groups are critical for building up the oligosaccharide chain and for the final deprotection to yield the target molecule. mdpi.com

Derivatization and Functionalization of D-Dimannuronic Acid

Modification of D-dimannuronic acid and its oligomers can lead to new materials with tailored properties and biological activities. worktribe.com These modifications can be introduced either by building up oligosaccharides from modified monosaccharide units or by functionalizing the pre-formed oligomer.

Research has focused on modifying the carboxylic acid group, which is crucial to the physicochemical properties of alginates. worktribe.com For example, C6-hydroxamate and C6-tetrazole D-mannuronic acid building blocks have been synthesized for the first time. worktribe.com These modified monomers can then be used in chemical glycosylation reactions to create modified alginate oligosaccharides. worktribe.com

Another approach involves conjugating other molecules to the reducing end of the oligomannuronic acid chain. For instance, oligomannuronic acid has been conjugated with sialic acid to create a molecule with potential therapeutic applications. mdpi.comsemanticscholar.org This was achieved by first introducing a sulfhydryl or amino group at the reducing end of the oligomannuronic acid, which then served as a handle for conjugation. mdpi.comsemanticscholar.org Furthermore, sulfated derivatives of polymannuronate have been synthesized from D-dimannuronic acid, highlighting the potential to create a diverse range of functionalized molecules. medchemexpress.commedchemexpress.com

The ability to synthesize and functionalize D-dimannuronic acid and its oligomers opens up possibilities for developing novel biomaterials and therapeutic agents.

Sulfation and Other Esterifications for Enhanced Biological Activity

The introduction of sulfate (B86663) and other ester groups to the D-dimannuronic acid backbone is a key strategy for modulating its biological properties. nih.gov This is often achieved through chemical synthesis, which allows for precise control over the modification process. acs.org

Sulfation:

The addition of sulfate groups to polysaccharides, including those rich in mannuronic acid, has been shown to be an effective method for enhancing biological activities such as antioxidant, anticoagulant, and antitumor properties. nih.gov The degree and position of sulfation are critical factors that influence the resulting bioactivity. researchgate.net

A common method for sulfating polysaccharides is the use of a sulfur trioxide-pyridine complex (SO₃·py) in a solvent like N,N-dimethylformamide (DMF). acs.orgnih.gov This approach has been used to synthesize sulfated alginates. nih.gov For instance, a D-mannuronic acid enriched (M-rich) alginate can be regioselectively sulfated at the O-2 or O-3 positions. acs.org The process often involves protecting other reactive groups on the sugar ring to direct the sulfation to the desired position. acs.orgnih.gov Another sulfating agent that has been explored is sulfamic acid, which has been used for the sulfation of xanthan polysaccharide. mdpi.com

The introduction of sulfate groups can alter the physicochemical properties of the polysaccharide, such as increasing its water solubility and changing its chain conformation. nih.gov These changes can lead to enhanced interactions with biological macromolecules, thereby augmenting their therapeutic potential. researchgate.net For example, sulfated alginates can mimic the functions of glycosaminoglycans like heparin and chondroitin (B13769445) sulfate, which play crucial roles in tissue development and inflammation modulation. researchgate.net

Table 1: Sulfation Methods for Polysaccharides

| Sulfating Agent | Solvent | Activator/Catalyst | Key Findings | Reference |

| Sulfur trioxide-pyridine complex (SO₃·py) | N,N-dimethylformamide (DMF) | Not specified | Allows for regioselective sulfation of M-rich alginates at O-2 or O-3 positions. | acs.orgnih.gov |

| Sulfamic acid | 1,4-dioxane | Urea | Provides a method for synthesizing xanthan sulfates with anticoagulant and antithrombotic activity. | mdpi.com |

| Chlorosulfonic acid | N,N-dimethylformamide (DMF) | Not specified | Used for the sulfation of chitosan, with the degree of sulfation influencing antibacterial activity. | usu.ac.id |

Esterification:

Esterification, the reaction between a carboxylic acid and an alcohol, is another important modification strategy. byjus.comnumberanalytics.com This process can be used to attach various functional groups to D-dimannuronic acid, thereby altering its properties. medcraveonline.com For instance, esterification with fatty alcohols can introduce hydrophobic chains, leading to the formation of alkyl glucuronates with surface-active properties. dntb.gov.ua

The Steglich esterification is one method that has been employed to synthesize resveratrol (B1683913) butyric ester, a derivative with improved biological activity compared to the parent compound. nih.gov Enzymatic esterification, often utilizing lipases, presents a milder and more selective alternative to chemical methods. medcraveonline.comnih.gov This approach has been used to synthesize lipophilic esters of phenolic compounds, which have shown enhanced antioxidant activity. nih.gov

The synthesis of ester derivatives can lead to compounds with increased structural diversity and potentially new or enhanced biological activities. medcraveonline.com For example, the esterification of secondary metabolites is a strategy explored for the discovery of new drugs. medcraveonline.com

Conjugation to Peptides, Proteins, or Polymers

The conjugation of D-dimannuronic acid and its derivatives to peptides, proteins, or polymers is a powerful strategy to create hybrid biomolecules with enhanced therapeutic properties, improved stability, and targeted delivery capabilities. rsc.orgaltabioscience.com

Peptide and Protein Conjugation:

Attaching peptides or proteins to D-dimannuronic acid can combine the biological activities of both molecules. biosyn.com For example, cell-penetrating peptides (CPPs) can be conjugated to facilitate the entry of the sugar molecule into cells. mdpi.com The conjugation chemistry often involves creating a stable bond, such as an amide or thioether linkage, between the two components. mdpi.comnih.gov "Click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is a highly efficient and specific method for creating these conjugates. nih.govnih.gov This reaction is biocompatible and can be performed in aqueous environments. nih.gov

Another approach involves the genetic incorporation of unnatural amino acids with bioorthogonal functional groups into a protein, which can then be specifically reacted with a modified D-dimannuronic acid derivative. nih.gov This allows for site-specific conjugation, providing precise control over the structure of the final conjugate. nih.gov

Polymer Conjugation:

The attachment of polymers, such as polyethylene (B3416737) glycol (PEG), to proteins or other biomolecules, a process known as PEGylation, is a well-established method to improve their pharmacokinetic properties, including increased circulation half-life and reduced immunogenicity. nih.govethz.ch Similar strategies can be applied to D-dimannuronic acid derivatives.

Polymer conjugation can be achieved through various techniques, including "grafting-from" methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov These methods allow for the growth of polymer chains directly from the surface of the biomolecule, resulting in well-defined polymer-conjugates. nih.gov

The choice of linker used to connect the polymer to the biomolecule is crucial and can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of the active molecule. ethz.ch

Table 2: Common Conjugation Chemistries

| Reaction Type | Reacting Groups | Key Features | Reference |

| Amide bond formation | Carboxylic acid and amine | Forms a stable and versatile linkage. | mdpi.com |

| Thioether linkage | Thiol and maleimide | Creates a stable bond, often used for site-specific conjugation to cysteine residues. | nih.gov |

| Click Chemistry (Huisgen cycloaddition) | Azide and alkyne | Highly specific, efficient, and biocompatible. | nih.govnih.gov |

| Oxime ligation | Aldehyde/ketone and aminooxy group | Forms a stable oxime bond. | mdpi.com |

Design and Synthesis of D-Dimannuronic Acid Analogs and Mimics

The design and synthesis of analogs and mimics of D-dimannuronic acid are driven by the need to understand its structure-activity relationships and to develop novel therapeutic agents with improved properties.

One approach involves modifying the carboxylic acid group at the C6 position with a bioisosteric replacement, such as a tetrazole. d-nb.infobeilstein-journals.org Tetrazoles are known to be good mimics of carboxylic acids in terms of their acidity and ability to participate in hydrogen bonding. The synthesis of a D-manno C6-tetrazole thioglycoside donor has been reported, which can be used to create analogs of biologically important molecules like mannuronic acid 1-phosphate. d-nb.infobeilstein-journals.org

Another strategy focuses on creating mimics of larger structures containing D-dimannuronic acid, such as polysaccharides. For instance, synthetic mimics of hyaluronan, a glycosaminoglycan, have been pursued. nih.gov The synthesis of such complex molecules often involves the stepwise assembly of monosaccharide building blocks. mdpi.com

Furthermore, the synthesis of neoglycolipids containing di- and tri-D-mannuronic acid units has been achieved. nih.gov These molecules are designed as potential ligands for Toll-like receptors (TLRs), which are involved in the innate immune response. nih.gov The synthesis involves the diastereoselective formation of β-(1→4)-d-mannoside linkages followed by regioselective oxidation to yield the desired uronic acid residues. nih.gov

The development of these analogs and mimics provides valuable tools for probing biological pathways and for the rational design of new drugs.

Biological Interactions and Mechanistic Investigations in Vitro and Non Human Models

Interaction with Glycan-Binding Proteins and Receptors (Non-Human Origin)

The interaction of glycans with glycan-binding proteins (GBPs), such as lectins, is a fundamental process in biology, mediating cell-cell recognition, adhesion, and signaling. mdpi.com These interactions are highly specific, relying on the three-dimensional structure of both the glycan and the protein's carbohydrate-recognition domain (CRD). mdpi.com While the broader polymer, alginate, which is composed of mannuronic acid and guluronic acid, is known to interact with various proteins, specific studies detailing the direct interaction of D-dimannuronic acid or its sodium salt with non-human glycan-binding proteins or receptors are not extensively documented in publicly available research.

Lectins, which are GBPs of non-immune origin, are found across all domains of life and exhibit a wide range of specificities for different carbohydrate structures. For example, bacterial lectins, often located on cell surfaces as fimbriae or pili, play crucial roles in host-pathogen interactions by binding to host cell surface glycans. mdpi.com Similarly, viral lectins, such as the hemagglutinins of influenza viruses, mediate viral entry into host cells by recognizing specific sialic acid linkages. mdpi.com

While research has focused on the enzymatic interactions of D-dimannuronic acid with alginate lyases for its degradation, its role as a ligand for non-enzymatic, non-human GBPs remains an area with limited investigation. The potential for D-dimannuronic acid to act as a signaling molecule or a competitive inhibitor in glycan-protein interactions is plausible but requires dedicated study. Future research may explore the screening of D-dimannuronic acid against various non-human lectin libraries to identify potential binding partners and elucidate its biological functions beyond being a substrate for degradation.

Role in Microbial Physiology and Pathogenesis

Bacterial biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses, including antibiotics and host immune responses. oup.com In many pathogenic bacteria, polysaccharides are a key component of this matrix. For instance, in Pseudomonas aeruginosa, a notorious opportunistic pathogen, the alginate polymer—a polysaccharide of which D-dimannuronic acid is a constituent part—is a critical virulence factor and a major component of the biofilm matrix in mucoid strains, particularly those isolated from the lungs of cystic fibrosis patients. researchgate.net The production of alginate contributes to the structural integrity of the biofilm and its resistance to antimicrobial agents. researchgate.net

While the role of high molecular weight alginate in promoting biofilm stability is well-established, the influence of its smaller oligomeric components, such as D-dimannuronic acid, is less clear. However, studies on alginate oligosaccharides (AOS) have shown that they can modulate biofilm processes. Low molecular weight alginate oligosaccharides have demonstrated anti-biofilm activity against several multidrug-resistant bacteria, including P. aeruginosa. mdpi.com These oligosaccharides have been observed to disrupt biofilm formation and can potentiate the effects of antibiotics. mdpi.com For example, both G-block and M-block alginate oligosaccharides have been shown to cause a dose-dependent reduction in P. aeruginosa biofilm formation. mdpi.com The degradation of the alginate matrix by enzymes like alginate lyases can lead to biofilm dispersal, releasing planktonic bacteria. researchgate.net

Although direct evidence specifically implicating D-dimannuronic acid in these processes is scarce, it is plausible that as a degradation product of alginate, it could act as a signal or modulator. The presence of sodium ions, as in the sodium salt of D-dimannuronic acid, can also influence biofilm formation, with studies showing that elevated NaCl concentrations can impact the development of multi-species biofilms. nih.gov For instance, increased NaCl levels have been shown to inhibit biofilm formation in a majority of strongly adherent P. aeruginosa isolates. plos.org

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.gov This regulation is mediated by the production and detection of small signaling molecules called autoinducers. nih.gov QS controls a variety of processes in bacteria, including virulence factor production and biofilm formation. frontiersin.orgmedchemexpress.com In Vibrio cholerae, the causative agent of cholera, QS is a critical regulator of pathogenicity and biofilm development. nih.govbiorxiv.org At high cell density, QS typically represses biofilm formation in V. cholerae. mdpi.com

The direct influence of D-dimannuronic acid on bacterial quorum sensing systems has not been a primary focus of research. However, related alginate oligosaccharides have been shown to possess QS inhibitory activity. mdpi.com In one study, both G-block and M-block alginate oligosaccharides demonstrated moderate to high QS inhibitory activity in a Chromobacterium violaceum biosensor assay, without being bactericidal. mdpi.com This suggests that the anti-biofilm effects of these oligosaccharides may be partly mediated through the disruption of QS signaling pathways. mdpi.com Given that D-dimannuronic acid is a fundamental repeating unit of the M-block alginate, it is conceivable that it could contribute to these observed effects, though specific studies are needed to confirm this.

In V. cholerae, environmental and host-derived cues, such as the presence of bile salts, can be integrated into the QS circuitry to modulate virulence. biorxiv.orgprinceton.edu This highlights the complex interplay between chemical signals in the environment and bacterial communication. Whether D-dimannuronic acid, as a potential environmental signal resulting from alginate degradation, can similarly influence QS systems in Vibrio or other bacteria remains an open question for investigation.

Substrate Specificity and Catalytic Mechanisms of Alginate Lyases

Alginate lyases are enzymes that degrade alginate, a linear polysaccharide composed of β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G). researchgate.netzju.edu.cn These enzymes cleave the glycosidic bonds via a β-elimination reaction, resulting in the formation of an unsaturated uronic acid at the non-reducing end of the product. zju.edu.cnnih.gov

The three-dimensional structures of numerous alginate lyases have been elucidated, revealing different structural folds, including the β-jelly roll, the (α/α)n toroid, and the β-helix. wikipedia.org The active site is typically located in a cleft or tunnel on the enzyme surface. researchgate.net

A key insight into the interaction with dimannuronate comes from the crystal structure of an inactive mutant of the alginate lyase AlyC3 from Psychromonas sp. in complex with a dimannuronate molecule. rcsb.org This study identified several crucial amino acid residues involved in substrate positioning and catalysis. Specifically, Arg82 and Tyr190, located at the ends of the catalytic canyon, are proposed to help position the alginate substrate. The catalytic reaction itself is mediated by a group of highly conserved residues, including His127, Tyr244, Arg78, and Gln125. rcsb.orgnih.gov

Site-directed mutagenesis studies on various alginate lyases have confirmed the roles of these and other conserved residues. In the PL-7 family of alginate lyases, residues corresponding to His127, Tyr244, Arg78, and Gln125 are key for the β-elimination reaction. nih.gov For the alginate lyase PsAly, which possesses a β-helix fold, site-directed mutagenesis identified Tyr184 and Lys221 as the catalytic residues. nih.gov Tyr184 is thought to act as the base, abstracting a proton from C5 of the mannuronic acid residue, while Lys221 acts as the acid, donating a proton to the glycosidic bond. nih.gov Similarly, in the alginate lyase A1-II' from Sphingomonas sp., mutagenesis studies have shown that hydrogen bond networks and stacking interactions within the active cleft are critical for its activity. zju.edu.cn The conserved residues Tyr, His, Asn (or Gln), and Arg are consistently found in the active centers of many alginate lyases. researchgate.netzju.edu.cn

| Enzyme (Organism) | Polysaccharide Lyase (PL) Family | Key Residues | Proposed Function | Reference |

|---|---|---|---|---|

| AlyC3 (Psychromonas sp.) | PL7 | Arg82, Tyr190 | Substrate positioning | rcsb.org |

| AlyC3 (Psychromonas sp.) | PL7 | His127, Tyr244, Arg78, Gln125 | Catalysis (β-elimination) | rcsb.orgnih.gov |

| PsAly (Paenibacillus sp.) | Not assigned to known PL family | Tyr184 | Catalytic base (proton abstraction) | nih.gov |

| PsAly (Paenibacillus sp.) | Not assigned to known PL family | Lys221 | Catalytic acid (proton donation) | nih.gov |

| A1-II' (Sphingomonas sp.) | PL7 | Tyr, His, Gln, Arg | Catalytic active center | zju.edu.cn |

| A1-III (Sphingomonas sp.) | PL5 | Tyr, His, Asn, Arg | Catalytic active center | researchgate.net |

The kinetic parameters of alginate lyases vary depending on the enzyme source, its substrate specificity (polyM, polyG, or bifunctional), and the reaction conditions. mdpi.comsemanticscholar.org Studies have determined the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for various lyases using alginate and its constituent blocks (polyM and polyG) as substrates. Enzymes with a preference for polymannuronate (polyM), the polymer of D-mannuronic acid, will efficiently degrade substrates containing M-M linkages.

For example, the alginate lyase AlySY08 from Vibrio sp. SY08 showed a higher affinity (lower Km) for polyG blocks but was also active on polyM blocks. semanticscholar.org In contrast, the alginate lyase from Paenibacillus sp., PsAly, showed a preference for polymannuronate. nih.gov The oligo-alginate lyase AlyA3 from Zobellia galactanivorans demonstrated a clear preference for oligomannuronates over the full-length polymer, with kinetic parameters being more favorable for shorter chain lengths. oup.com Incubation of AlyA3 with dimannuronate resulted in the formation of the monosaccharide product, although the reaction did not go to completion even after extended incubation, suggesting complex kinetics or product inhibition. oup.com

The following table summarizes the kinetic parameters for several alginate lyases acting on mannuronic acid-containing substrates.

| Enzyme (Organism) | Substrate | Km (mg/mL) | Vmax (U/mg) | Reference |

|---|---|---|---|---|

| AlySY08 (Vibrio sp. SY08) | Sodium Alginate | 0.36 ± 0.04 | 1183.7 ± 21.5 | semanticscholar.org |

| AlySY08 (Vibrio sp. SY08) | PolyM blocks | 0.85 ± 0.16 | 512.9 ± 8.3 | semanticscholar.org |

| Vnalg7 (Expressed in Pichia pastoris) | PolyM | 7.42 | 1166.67 | mdpi.com |

| AlyA3 (Zobellia galactanivorans) | M-rich Alginate (M/G=2.0) | 4.4 mM | 4.7 s-1 (kcat) | oup.com |

| Dimannuronate | Degraded to monosaccharide |

Immunomodulatory Activities in Cell Lines or Animal Models (Excluding Clinical Human Trials)

Oligomers derived from D-Mannuronic acid, often referred to as alginate oligosaccharides (AOS) or specifically as oligomannuronic acid (MOS), have demonstrated significant immunomodulatory capabilities in various non-human models. mdpi.comsci-hub.se These activities are primarily observed through the regulation of immune cells, such as macrophages and microglia, and the modulation of cytokine production and associated signaling pathways. vliz.benih.govmdpi.com The precise biological effect of these compounds is often influenced by their structural characteristics, including molecular weight, the ratio of mannuronic to guluronic acid (M/G ratio), and the presence of unsaturated terminal structures. vliz.bediva-portal.org

In vitro studies using murine macrophage cell lines, such as RAW264.7, have shown that certain alginate oligosaccharides can act as potent activators. For instance, unsaturated guluronic acid, prepared via enzymatic degradation, was found to induce the production of nitric oxide (NO) and increase the expression of inducible nitric oxide synthase (iNOS) in these cells. vliz.be While this specific finding highlights guluronic acid, other research emphasizes that the structural features and M/G ratio are critical determinants of macrophage activation. vliz.bediva-portal.org Some studies indicate that guluronate-rich oligosaccharides (GAOS) can activate macrophages through various signaling pathways, including TLR4/Akt/NF-κB, TLR4/Akt/mTOR, and MAPK. mdpi.com Conversely, under hyperinflammatory conditions, AOS has been shown to exert anti-inflammatory effects by suppressing the overproduction of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-1β, IL-6, and IL-17A, thereby helping to restore immune homeostasis. mdpi.com This suppression is linked to the inhibition of the TLR4/MyD88/NF-κB signaling pathway. mdpi.com

Research on human cell lines has also provided insights into the immunomodulatory potential of these compounds. Mannuronate oligomers were found to enhance defense mechanisms against human leukemia cells (U937) by stimulating human mononuclear cells to upregulate the synthesis of cytotoxic cytokines, an effect that was inhibited by antibodies against Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, in the context of neuroinflammation, oligomannuronic acid (MOS) has been observed to alleviate the inflammatory response in BV-2 microglia, a cell line often used to model neurodegenerative diseases. mdpi.com

Animal models have corroborated some of these in vitro findings. In mice, oral administration of alginate oligosaccharides was reported to inhibit the production of Immunoglobulin E (IgE), suggesting a potential role in preventing allergic reactions by promoting the proliferation of Th1 cells and reducing the secretion of IL-4. vliz.be

Table 1: Immunomodulatory Effects of D-Dimannuronic Acid Derivatives in Non-Human Models

Plant-Microbe Interactions and Role in Plant Defense Responses

D-Dimannuronic acid, as a fundamental component of alginate, plays a significant role in mediating plant-microbe interactions, primarily by acting as an elicitor of plant defense responses. mdpi.comnih.gov Alginate and its derived oligosaccharides are recognized by plants as microbe-associated molecular patterns (MAMPs), which trigger the plant's innate immune system. researchgate.net This activation leads to a cascade of defense signaling pathways, enhancing the plant's resistance to a variety of pathogens, including fungi, bacteria, and viruses. researchgate.netnih.gov

The interaction begins with the plant's perception of the oligosaccharide elicitors. nih.gov While specific plasma membrane receptors for alginates have not been fully identified, it is suggested that the carboxylic acid groups of the uronic acid residues, such as D-Mannuronic acid, are crucial for initiating the elicitation reaction in plant cells. mdpi.com Following perception, a series of signaling events is triggered, often involving the production of reactive oxygen species (ROS), nitric oxide (NO), and the activation of key defense-related hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). researchgate.netresearchgate.netnih.gov

The application of alginate-derived oligosaccharides has been shown to induce a wide range of defense mechanisms in numerous plant species. mdpi.com These include the activation of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), peroxidase (POD), polyphenol oxidase (PPO), and catalase (CAT). mdpi.comnih.gov For example, in date palm roots, treatment with alginates led to a significant and early induction of PAL activity, which is a key enzyme in the phenylpropanoid pathway responsible for producing antimicrobial phenolic compounds and phytoalexins. mdpi.com

Furthermore, these oligomers can stimulate the expression of pathogenesis-related (PR) genes. researchgate.net In Arabidopsis, alginate-derived oligomers were found to induce resistance against the bacterium Pseudomonas syringae pv. tomato DC3000 by promoting the expression of the PR1 gene and facilitating the accumulation of salicylic acid. researchgate.net This response is characteristic of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that protects the entire plant from subsequent pathogen attacks. researchgate.net The ability of these compounds to enhance seed germination and promote plant growth is also considered part of their beneficial effect, acting as biostimulants that prepare the plant for potential stress. researchgate.netdoaj.org This complex interplay highlights how D-Dimannuronic acid-containing polymers can fortify plant defenses, making them a key area of interest for sustainable agriculture. researchgate.netnih.gov

Table 2: Role of D-Dimannuronic Acid Derivatives in Plant Defense Responses

Analytical and Characterization Methodologies for D Dimannuronic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of D-Dimannuronic acid, allowing for the separation of the compound from complex mixtures and the quantification of its various forms.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of D-Dimannuronic acid and its oligomers. sigmaaldrich.comsigmaaldrich.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

Detectors Used in HPLC Analysis:

UV-Vis Detectors: Unsaturated uronic acids, which can be products of alginate degradation, exhibit absorbance at specific wavelengths, such as 230 nm or 235 nm, making UV-Vis detection a viable method. researchgate.netnih.gov

Refractive Index (RI) Detectors: RI detectors are also employed, particularly in size-exclusion chromatography, to monitor the concentration of separated components. nih.gov

Mass Spectrometry (MS) Detectors: Coupling HPLC with mass spectrometry (LC-MS) provides detailed structural information and allows for the confirmation of the identity of separated compounds by determining their mass-to-charge ratio. nih.govresearchpromo.com

A study detailing the determination of the uronic acid composition of seaweed dietary fiber utilized HPLC with UV detection at 210 nm. nih.gov The method demonstrated good precision, with a coefficient of variation of 1.4% for β-D-mannuronic acid. nih.gov Another approach for analyzing bacterial alginate employed preparative HPLC to separate and purify guluronic and mannuronic acid fractions, with subsequent analysis by UPLC-MS. researchpromo.com

Table 1: HPLC Methods for D-Dimannuronic Acid Analysis

| Analytical Method | Column | Mobile Phase | Detector | Application |

| HPLC | Tracer Extrasil SAX 5 µm | 2 mM KH₂PO₄ with 5% methanol | UV (210 nm) | Determination of M/G ratio in seaweed dietary fiber nih.gov |

| HPLC | Superdex™ 30 | 0.1 mol/L NaCl | UV (230 nm) | Analysis of alginate oligosaccharides researchgate.net |

| Preparative HPLC | TSKgel DEAE-2SW | Linear gradient of 0–0.25 M NaCl | UV (230 nm) | Separation of guluronic and mannuronic acid from bacterial alginate researchpromo.com |

| HPLC | PL aquagel-OH 20 | 0.02 M NaH₂PO₄ | Refractive Index (RI) | Analysis of reaction products from enzymatic hydrolysis nih.gov |

Size Exclusion Chromatography (SEC) for Oligomer Distribution

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a specific type of HPLC that separates molecules based on their size in solution. chromatographyonline.comlabster.com This technique is particularly useful for determining the molecular weight distribution and analyzing the oligomeric states of D-Dimannuronic acid. researchgate.netnih.gov

In SEC, a column packed with porous particles is used. Larger molecules that cannot enter the pores elute first, while smaller molecules that can diffuse into the pores take longer to elute. chromatographyonline.com This allows for the effective separation of monomers, dimers, trimers, and larger oligomers of mannuronic acid. researchgate.net The combination of SEC with detectors like light scattering, UV, and refractive index can provide accurate molar mass determination of the separated oligomers. nih.gov

Research has shown the utility of SEC for monitoring the degradation of polymers like hyaluronic acid, a process that can be analogous to the analysis of alginate degradation products. lcms.cz For instance, an HPLC system equipped with a Superdex™ 30 column has been used to analyze the elution profiles of mannuronic acid sodium salt dimers, trimers, and tetramers. researchgate.net

Thin-Layer Chromatography (TLC) for Degradation Product Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of the degradation products of alginates, including D-Dimannuronic acid. researchgate.nettandfonline.com TLC separates compounds based on their differential partitioning between a stationary phase coated on a plate and a mobile phase that moves up the plate by capillary action. nih.govdss.go.th

TLC is frequently used to monitor the progress of enzymatic degradation of polymannuronic acid and to identify the resulting oligomers and monomers. nih.govtandfonline.com The separated spots on the TLC plate can be visualized using various methods, such as spraying with sulfuric acid in ethanol, which detects a wide range of sugars, or with specific reagents like thiobarbituric acid (TBA) to detect unsaturated sugars. researchgate.nettandfonline.com

For example, TLC analysis has been employed to study the degradation products of β-D-mannuronic acid oligosaccharides (from dimer to pentamer) by alginate lyases. nih.govresearchgate.net The results can reveal the mode of action of the enzyme (endo- or exo-lytic) and the final products of the degradation, which are often unsaturated monomers and dimers. tandfonline.comoup.com

Table 2: TLC Analysis of D-Dimannuronic Acid Degradation Products

| Substrate | Enzyme Source | Visualization Method | Key Findings |

| β-D-mannuronic acid oligosaccharides (DP 2-5) | AlyRm1 from Rubrivirga marina | Not specified | Degradation products observed over 24 hours, with dimannuronic acid used as a standard. researchgate.net |

| Polymannuronic acid | Alginate lyase from Dendryphiella salina | Sulfuric acid and TBA reagent | Production of a range of 4,5-unsaturated oligomannuronic acids, with the final products being unsaturated monomer and dimer. tandfonline.com |

| Alginate | TM5 construct | Sulfuric acid/ethanol and TBA | Identification of unsaturated U2 and U3 products, with sodium D-dimannuronate as a marker. researchgate.net |

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org This method is well-suited for the analysis of charged molecules like D-Dimannuronic acid, which carries a negative charge due to its carboxylic acid group. db-thueringen.de

The fundamental principle of CE involves the migration of charged analytes in a narrow-bore capillary filled with an electrolyte solution under the influence of a high voltage. mdpi.com The separation is based on differences in the charge-to-size ratio of the analytes. db-thueringen.de

Different modes of CE can be applied for uronic acid analysis:

Capillary Zone Electrophoresis (CZE): This is the most common mode, where separation occurs in a homogeneous buffer solution. libretexts.org

Capillary Gel Electrophoresis (CGE): This mode uses a gel matrix within the capillary to separate molecules based on size, similar to slab gel electrophoresis but with the advantages of automation and higher resolution. libretexts.org

CE can be coupled with mass spectrometry (CE-MS) to provide both separation and identification of glycans and their isomers. nih.gov For glycan analysis, derivatization with a charged label, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is often performed to impart a negative charge to all glycans, enabling their separation by CE. db-thueringen.denih.gov

Advanced Spectroscopic Detection Methods

Advanced spectroscopic methods, particularly when coupled with separation techniques, are indispensable for the detailed structural characterization of D-Dimannuronic acid and its derivatives.

Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in glycomics to determine the composition and sequence of oligosaccharides. aspariaglycomics.com When coupled with HPLC (LC-MS) or CE (CE-MS), it provides definitive identification of the separated components. nih.govresearchpromo.comnih.gov Electrospray ionization (ESI) is a common ionization technique used for the analysis of uronic acids. researchpromo.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of molecules. 1H and 13C NMR are used to determine the anomeric configuration (α or β) and the linkage positions between monosaccharide units in oligomers of D-Dimannuronic acid. oup.com

Glycomic Approaches for Analysis in Complex Biological Matrices

Glycomics is the comprehensive study of the entire set of glycans (the glycome) in an organism. shimadzu.com Analyzing D-Dimannuronic acid and related alginate oligosaccharides in complex biological matrices, such as serum or tissue extracts, requires specialized glycomic approaches to isolate and identify these specific molecules from a vast background of other biomolecules. nih.govplos.org

Key steps in a glycomic workflow for alginate-derived oligosaccharides might include:

Glycan Release: If the oligosaccharides are part of a larger structure, they must first be released, typically through enzymatic digestion. nih.gov

Enrichment and Purification: Solid-phase extraction (SPE) or other chromatographic techniques are used to isolate the glycans from the complex mixture. nih.gov

Derivatization: Labeling the glycans with a fluorescent tag (e.g., 2-aminobenzamide) or a charged tag (e.g., APTS) can improve detection sensitivity and separation efficiency. db-thueringen.denih.gov

Separation and Analysis: Techniques like HPLC, CE, and MS are then used for detailed analysis. nih.govnih.gov

Lectin microarrays can also be used to probe for specific glycan structures within a complex sample, although their application would depend on the availability of lectins with specific affinity for mannuronic acid-containing structures. nih.gov The development of methods for glycan analysis from complex biological samples, such as the glycoprotein (B1211001) immobilization for glycan extraction (GIG) method, offers a platform for the rapid and sensitive analysis of glycans. nih.gov

Quantitative Analysis Techniques for Research Applications

The quantitative analysis of D-Dimannuronic acid (sodium), a key component of alginate, is crucial for various research applications, particularly in understanding the structure-function relationship of alginates and their derivatives. nih.gov Alginate is a linear polysaccharide composed of (1→4) linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.govresearchgate.net The ratio of these two uronic acids (M/G ratio) is a critical factor that determines the physicochemical and biological properties of alginate. nih.govconicet.gov.ar Therefore, accurate and robust analytical techniques are essential for its quantification in different contexts, such as in the study of alginate-degrading enzymes or the characterization of seaweed extracts. nih.govtandfonline.com

Several analytical methodologies are employed for the quantitative and qualitative analysis of D-Dimannuronic acid and its related oligomers. The primary techniques include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and powerful technique for the separation and quantification of uronic acids and their oligomers. nih.gov Different HPLC modes and detection methods have been developed to achieve accurate analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This method is considered robust and accurate for analyzing the M/G ratio in alginate and its derivatives. nih.gov It offers high resolution and sensitivity for acidic sugars. The technique relies on the complete hydrolysis of the polysaccharide into its constituent monosaccharides, followed by chromatographic separation and detection. nih.gov Researchers have highlighted the critical impact of hydrolysis conditions on the release patterns of ManA and GulA, which must be carefully optimized to ensure complete release without degradation, leading to an accurate M/G calculation. nih.gov

HPLC with UV Detection : This is a common method for quantifying uronic acids, which contain a carboxyl group that absorbs UV light at low wavelengths. nih.gov The degradation of alginate by lyases produces unsaturated oligosaccharides that have a characteristic UV absorbance at around 230-235 nm, which is frequently used to monitor enzyme activity. researchgate.netnih.gov For saturated oligomers like D-Dimannuronic acid, detection is often performed at around 210 nm. nih.gov A study detailing the determination of uronic acid composition in seaweed dietary fibre used HPLC with UV detection at 210 nm, confirming the identification of β-D-mannuronic acid with liquid chromatography-mass spectrometry (LC-MS). nih.gov The method precision was reported to be 1.4% for β-D-mannuronic acid. nih.gov

The table below summarizes various HPLC conditions reported in research for the analysis of D-mannuronic acid and related compounds.

| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|---|

| HPLC | Tracer Extrasil SAX 5 µm (25 cm x 4 mm) | 2 mM KH₂PO₄ with 5% methanol | 1.5 mL/min | UV at 210 nm | Determination of M/G ratio in seaweed dietary fibre. | nih.gov |

| HPLC | Superdex™ 30 (10 mm × 300 mm) | 0.1 mol/L NaCl | 0.2 mL/min | UV at 230 nm | Analysis of alginate oligosaccharides from enzymatic hydrolysate. | researchgate.net |

| Preparative HPLC | TSKgel DEAE-2SW (20.0 mm I.D. x 250 mm) | Not specified | Not specified | UV at 230 nm | Separation of mannuronic (M) and guluronic (G) acids from bacterial alginate. Retention time for M was 8.23 min. | researchpromo.com |

| HPAEC-PAD | Not specified | Not specified | Not specified | Pulsed Amperometric Detection | Robust analysis of M/G ratio in alginates after hydrolysis. | nih.gov |

Thin-Layer Chromatography (TLC)

TLC is another valuable technique used in the analysis of alginate degradation products. tandfonline.comresearchgate.net While often used for qualitative assessment, it can provide semi-quantitative information. In research, TLC is used to monitor the progress of enzymatic reactions by separating the resulting oligosaccharides. tandfonline.comresearchgate.net For instance, in the analysis of products released from alginate by lyases, sodium D-dimannuronate is used as a standard marker to identify the corresponding products in the reaction mixture. researchgate.net The separated sugars on the TLC plate can be visualized by spraying with a reagent like sulfuric acid in ethanol, which stains carbohydrates. tandfonline.comresearchgate.net

Spectrophotometry and Mass Spectrometry

UV-Vis Spectrophotometry : The enzymatic degradation of alginate by lyases results in the formation of a double bond between C4 and C5 at the non-reducing end of the newly formed oligosaccharide. mdpi.com This unsaturated uronate has a strong absorbance at approximately 235 nm, a feature widely exploited for kinetic analysis of alginate lyases. nih.govoup.com The increase in absorbance at this wavelength is directly proportional to the number of cleaved glycosidic bonds, allowing for the determination of kinetic parameters like Kcat/Km. researchgate.netoup.com

Mass Spectrometry (MS) : MS, particularly when coupled with HPLC (LC-MS), is a powerful tool for the unambiguous identification and structural characterization of D-Dimannuronic acid and other oligosaccharides. nih.govresearchpromo.com It confirms the identity of peaks observed in chromatography based on their mass-to-charge ratio (m/z). researchpromo.comresearchgate.net For example, ESI-MS has been used to confirm the identity of mannuronic and guluronic acid fractions collected by preparative HPLC. researchpromo.com

Biotechnological and Material Science Applications Non Clinical

Application as a Building Block for Engineered Biopolymers and Hydrogels

D-dimannuronic acid is a crucial constituent in the fabrication of alginate-based biopolymers and hydrogels. Alginate is a linear copolymer composed of repeating units of β-D-mannuronic acid (M block) and α-L-guluronic acid (G block). researchgate.net The sodium salt of D-mannuronic acid is particularly significant in creating hydrogels with tunable properties for various engineering applications.

Development of Alginate-Based Scaffolds for Non-Human Tissue Engineering

Alginate hydrogels, rich in D-mannuronic acid units, are extensively investigated for creating scaffolds in non-human tissue engineering due to their biocompatibility, biodegradability, and ability to mimic the extracellular matrix. mdpi.comresearchgate.net These scaffolds provide a three-dimensional environment conducive to cell growth and tissue regeneration.

Researchers have developed innovative hydrogels for oral bone defect regeneration by combining copolymers of sodium D-mannuronate and L-guluronate with gelatin and bioactive mineral fillers like calcium silicates and dicalcium phosphate (B84403) dihydrate. researchgate.netnih.govmdpi.comnih.gov These "green" hydrogels are designed to be injectable and create a suitable micro-environment for healing. mdpi.commdpi.com The inclusion of D-mannuronic acid-containing polymers allows for the formation of porous structures, which are essential for nutrient transport and cell migration. researchgate.netnih.gov

Studies have demonstrated the successful use of alginate/hydroxyapatite (B223615) gel scaffolds for bone tissue engineering applications. nih.gov The alginate component, with its D-mannuronic acid backbone, provides the necessary biocompatibility and structural integrity, while hydroxyapatite enhances the osteoconductive properties of the scaffold. nih.gov The ability to form porous membranes and sponges through techniques like freeze-casting further highlights the versatility of mannuronate-based polymers in creating complex scaffold architectures for skin and other tissue engineering research. researchgate.netnih.gov

Table 1: Applications of D-Dimannuronic Acid in Non-Human Tissue Engineering

| Application Area | Composite Materials | Key Findings & Research Focus |

|---|---|---|

| Oral Bone Defect Regeneration | Sodium D-mannuronate/L-guluronate copolymers, gelatin, calcium silicates, dicalcium phosphate dihydrate. nih.govmdpi.comnih.gov | Development of injectable, "green" hydrogels that provide a bioactive and porous scaffold for bone regeneration. mdpi.comnih.govmdpi.comnih.gov |

| General Bone Tissue Engineering | Alginate/hydroxyapatite gel scaffolds, gelatin microspheres. nih.gov | The combination enhances osteoblast activity and bone tissue regeneration by leveraging the biocompatibility of alginate and the osteoconductivity of hydroxyapatite. nih.gov |

| Skin Tissue Engineering | High molecular weight sodium alginate membranes. researchgate.net | Creation of highly porous membranes with good water absorption, tensile strength, and elongation at break, foundational for skin tissue engineering scaffolds. researchgate.net |

Encapsulation Technologies for Non-Pharmaceutical Agents